BenchChemオンラインストアへようこそ!

N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Antibacterial prodrug Nitroreductase activation Structure-activity relationship

N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 325987-93-7) is a synthetic small molecule belonging to the nitrothiophene carboxamide (NTC) class, a series engineered to overcome bacterial efflux pump-mediated resistance. The compound features a 6-bromo-1,3-benzothiazol-2-yl core linked via a carboxamide bridge to a 5-nitrothiophene ring.

Molecular Formula C12H6BrN3O3S2
Molecular Weight 384.22
CAS No. 325987-93-7
Cat. No. B2542942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
CAS325987-93-7
Molecular FormulaC12H6BrN3O3S2
Molecular Weight384.22
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C12H6BrN3O3S2/c13-6-1-2-7-9(5-6)21-12(14-7)15-11(17)8-3-4-10(20-8)16(18)19/h1-5H,(H,14,15,17)
InChIKeyKUFBNTLOHDRJTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 325987-93-7): Core Chemical Identity & Procurement Profile


N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 325987-93-7) is a synthetic small molecule belonging to the nitrothiophene carboxamide (NTC) class, a series engineered to overcome bacterial efflux pump-mediated resistance [1]. The compound features a 6-bromo-1,3-benzothiazol-2-yl core linked via a carboxamide bridge to a 5-nitrothiophene ring. With a molecular formula of C12H6BrN3O3S2 and a molecular weight of 384.22 g/mol, it is primarily supplied as a research-grade chemical for antibacterial drug discovery and chemical biology probe development. Its close structural analog, 5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 391223-64-6), represents a regioisomeric pair where the bromo and nitro substituent positions are swapped between the benzothiazole and thiophene rings, making the target compound a specific probe for studying positional effects on nitroreductase activation and target engagement .

Why N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 325987-93-7) Cannot Be Casually Replaced by In-Class Analogs


Substitution within the nitrothiophene carboxamide class is non-interchangeable because both the 5-nitrothiophene warhead and the 6-bromo-benzothiazole scaffold play distinct, non-redundant roles in the compound's prodrug activation mechanism and antibacterial spectrum [1]. The nitro group is the essential trigger for bacterial nitroreductase (NfsA/NfsB)-mediated activation, converting the prodrug into its bactericidal form [1]. Simultaneously, the 6-bromo substitution pattern on the benzothiazole ring has been shown in homologous benzothiazole series to significantly modulate both antibacterial MIC values (varying from 25 to >200 µg/mL depending on substitution position and halogen identity) and eukaryotic cytotoxicity profiles [2]. Therefore, replacing the target compound with its 6-chloro analog (CAS 306290-25-5), the 6-unsubstituted analog (CAS 722471-77-4), or the positional isomer (CAS 391223-64-6) risks altering not only potency but the fundamental balance between prodrug activation efficiency and off-target effects. The quantitative evidence below substantiates the structural differentiation that procurement decisions must account for.

Head-to-Head & Cross-Study Quantitative Differentiation: N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 325987-93-7) vs. Key Analogs


Regioisomeric Differentiation: 6-Bromo-5'-Nitro vs. 6-Nitro-5'-Bromo Positional Isomer in Antibacterial Activation Potential

The target compound (325987-93-7) and its positional isomer 5-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (391223-64-6) share identical molecular formula (C12H6BrN3O3S2) and molecular weight (384.2 g/mol) but differ in the placement of the critical nitro group . In the NTC class, the 5-nitrothiophene ring is the essential prodrug warhead activated by bacterial nitroreductases NfsA and NfsB; removal or relocation of the nitro group from the thiophene ring abolishes WT antibacterial activity [1]. The 6-nitro-benzothiazole isomer (391223-64-6) places the nitro group on the benzothiazole scaffold instead of the thiophene, which is predicted to prevent the specific NfsA/NfsB-mediated reduction that generates the bactericidal species, as nitrobenzothiazoles are reduced by different nitroreductase isoforms with distinct kinetic parameters [1].

Antibacterial prodrug Nitroreductase activation Structure-activity relationship

Halogen-Dependency: 6-Bromo vs. 6-Chloro Benzothiazole in Nitrothiophene Carboxamide Antibacterial Potency

The bromine atom at the 6-position of benzothiazole distinguishes the target compound from its 6-chloro analog (CAS 306290-25-5). In a systematic screening of benzothiazole derivatives for antibacterial activity, MIC values against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli ranged from 25 to 200 µg/mL depending on substitution pattern [1]. Although direct head-to-head MIC data for these two specific compounds is not available in published literature, the larger van der Waals radius of bromine (185 pm) versus chlorine (175 pm) and the stronger electron-withdrawing inductive effect of bromine at the 6-position are known to modulate both target binding affinity and efflux pump recognition in benzothiazole-based antibacterials [2]. The NTC lead optimization strategy explicitly relied on modifying substituents to reduce AcrB efflux pump binding while maintaining nitroreductase activation [2].

Antibacterial potency Halogen substitution Gram-negative bacteria

Nitro Group Essentiality: Des-Nitro Analog Comparison for Target Engagement Selectivity

The des-nitro analog N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 313405-20-8) lacks the 5-nitro group on the thiophene ring . In the NTC series, SAR studies demonstrated that modifications to the nitro thiophene ring uniformly abolished activity against wild-type (WT) E. coli, and even reduced activity against efflux-deficient ΔacrB and ΔtolC strains [1]. Specifically, replacement or modification of the RHS nitro thiophene group failed to yield any compounds with WT activity, establishing it as essential for primary target interaction [1]. The des-nitro analog (313405-20-8) is therefore expected to be completely inactive as an antibacterial prodrug, serving exclusively as a negative control for nitroreductase-dependent mechanisms.

Prodrug activation Nitroreductase Mechanism of action

Benzothiazole Substitution Effect: 6-Bromo vs. Unsubstituted Benzothiazole on Physicochemical and Predicted ADME Profile

Compared to the unsubstituted benzothiazole analog N-(1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 722471-77-4, MW 305 Da), the target compound carries a bromine substituent that increases molecular weight by 79 Da and lipophilicity by approximately 0.5-0.8 logP units (estimated) [1]. In Gram-negative antibacterial drug design, the physicochemical property space for optimal outer membrane penetration is constrained: MW <500, logP/logD <5, HBD <5, HBA <10 [2]. The 6-bromo substitution shifts the compound toward the upper limit of this window, which may enhance membrane partitioning but also increase plasma protein binding and metabolic liability compared to the unsubstituted analog. The NTC hit-to-lead program intentionally modulated benzothiazole substitution to balance these competing factors [2].

Drug-likeness Lipophilicity Permeability

High-Value Research Application Scenarios for N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 325987-93-7)


Gram-Negative Antibacterial Prodrug Mechanism-of-Action Studies

The target compound is a structural representative of the nitrothiophene carboxamide (NTC) prodrug class, which requires activation by bacterial nitroreductases NfsA and NfsB for bactericidal activity [1]. Its specific 5-nitrothiophene-2-carboxamide warhead configuration makes it a valuable probe for studying nitroreductase substrate specificity in E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. When procured alongside its des-nitro analog (CAS 313405-20-8) as a negative control, researchers can definitively link observed bactericidal effects to nitroreductase-dependent activation, as established in the NTC mechanism-of-action framework [1].

Efflux Pump Liability Screening & AcrAB-TolC Structure-Activity Relationship Mapping

The NTC series was specifically engineered to overcome Resistance-Nodulation-Division (RND) efflux pump liability via AcrAB-TolC [1]. The 6-bromo substitution on the benzothiazole scaffold represents a deliberate structural modification that influences AcrB binding affinity. Procurement of this compound enables systematic comparison with the 6-chloro analog (CAS 306290-25-5) and the 6-unsubstituted analog (CAS 722471-77-4) in MIC assays using E. coli WT, ΔacrB, and ΔtolC strains to quantify the contribution of the 6-bromo group to efflux evasion [1].

Positional Isomer Profiling for Nitroreductase Substrate Preference Mapping

The regioisomeric pair consisting of the target compound (325987-93-7: 6-bromo-benzothiazole + 5-nitro-thiophene) and its positional isomer (391223-64-6: 6-nitro-benzothiazole + 5-bromo-thiophene) offers a uniquely controlled system for studying the positional specificity of bacterial nitroreductases . Since the NTC mechanism establishes that nitro placement on the thiophene ring (not benzothiazole) is essential for NfsA/NfsB activation [1], comparative testing of these isomers can validate nitroreductase substrate preference predictions and inform the design of next-generation prodrugs with improved activation kinetics.

Medicinal Chemistry Hit-to-Lead Optimization Within Gram-Negative Property Space

With a molecular weight of 384.22 and an estimated cLogP of ~3.2, the target compound occupies a favorable position within the NTC-defined drug-like property window (MW <500, logP <5, HBD <5, HBA <10) [1]. It represents a balanced starting point for further optimization of Gram-negative antibacterial leads, where the 6-bromo group provides a synthetic handle for diversification (e.g., via Suzuki coupling) while the 5-nitrothiophene warhead retains the essential prodrug activation motif. Procurement supports SAR expansion programs targeting improved WT MIC values while maintaining efflux evasion and favorable ADME properties.

Quote Request

Request a Quote for N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.